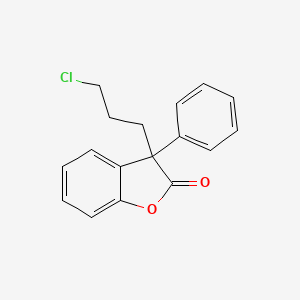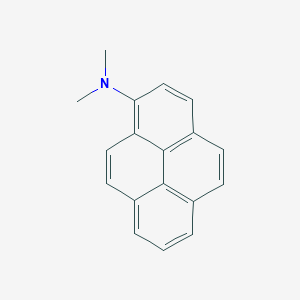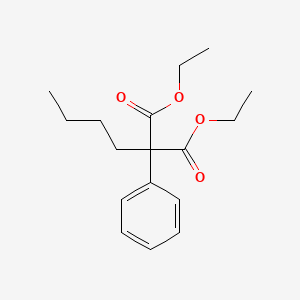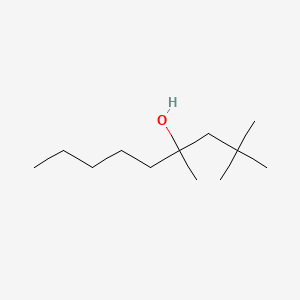
Beryllium--zirconium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium–zirconium (2/1) is a binary intermetallic compound composed of beryllium and zirconium in a 2:1 ratio. This compound is known for its unique combination of properties derived from both beryllium and zirconium, making it valuable in various industrial and scientific applications. Beryllium is a lightweight metal with high stiffness, good thermal conductivity, and excellent neutron moderation capabilities. Zirconium, on the other hand, is known for its corrosion resistance, high melting point, and ability to form stable compounds with other elements.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of beryllium–zirconium (2/1) can be achieved through various methods, including powder metallurgy and high-temperature solid-state reactions. One common approach involves mixing beryllium and zirconium powders in the desired stoichiometric ratio, followed by compaction and sintering at elevated temperatures. The sintering process typically occurs in a vacuum or inert atmosphere to prevent oxidation of the metals. The reaction conditions, such as temperature and time, are carefully controlled to ensure the formation of the desired intermetallic compound.
Industrial Production Methods: In industrial settings, the production of beryllium–zirconium (2/1) often involves advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the final product. The molten mixture is then rapidly cooled to form the intermetallic compound. Additionally, techniques like hot pressing and extrusion may be employed to shape the material into desired forms for specific applications.
Análisis De Reacciones Químicas
Types of Reactions: Beryllium–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound is particularly reactive with oxygen, forming a protective oxide layer on its surface. This oxide layer enhances the material’s corrosion resistance and stability in harsh environments.
Common Reagents and Conditions: Common reagents used in reactions involving beryllium–zirconium (2/1) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions, such as elevated temperatures and inert atmospheres, to prevent unwanted side reactions. For example, the oxidation of beryllium–zirconium (2/1) can be performed in an oxygen-rich environment at high temperatures to form a stable oxide layer.
Major Products Formed: The major products formed from reactions involving beryllium–zirconium (2/1) include various oxides, hydrides, and halides. These products are often characterized by their high stability and resistance to further chemical attack, making them suitable for use in demanding applications.
Aplicaciones Científicas De Investigación
Beryllium–zirconium (2/1) has a wide range of scientific research applications due to its unique properties. In the field of chemistry, it is used as a catalyst in various reactions, including hydrogenation and dehydrogenation processes. In biology and medicine, the compound’s biocompatibility and stability make it a candidate for use in medical implants and devices. Additionally, its neutron moderation capabilities are valuable in nuclear research and reactor technology. In industry, beryllium–zirconium (2/1) is employed in the production of high-performance materials for aerospace, defense, and electronics applications.
Mecanismo De Acción
The mechanism of action of beryllium–zirconium (2/1) is primarily related to its ability to form stable compounds and protective oxide layers. The compound’s molecular targets include various reactive species, such as oxygen and hydrogen, which it interacts with to form stable products. The pathways involved in these reactions often include surface adsorption, diffusion, and chemical bonding, leading to the formation of protective layers that enhance the material’s stability and performance.
Comparación Con Compuestos Similares
Beryllium–zirconium (2/1) can be compared with other similar intermetallic compounds, such as beryllium-aluminum (2/1) and zirconium-titanium (2/1). While all these compounds share some common properties, such as high strength and stability, beryllium–zirconium (2/1) is unique in its combination of lightweight, high stiffness, and excellent corrosion resistance. This makes it particularly suitable for applications where weight reduction and durability are critical. Other similar compounds include beryllium-copper and zirconium-niobium, each with their own unique set of properties and applications.
Propiedades
Número CAS |
12010-02-5 |
|---|---|
Fórmula molecular |
Be2Zr |
Peso molecular |
109.25 g/mol |
InChI |
InChI=1S/2Be.Zr |
Clave InChI |
OHOKUSLIVKIYKI-UHFFFAOYSA-N |
SMILES canónico |
[Be].[Be].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


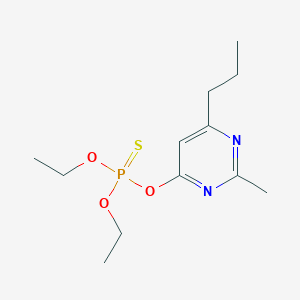


![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
